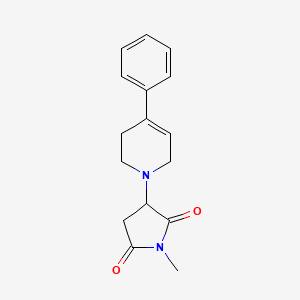![molecular formula C16H10N6O3S B11087792 6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11087792.png)
6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a pyrano[2,3-c]pyrazole core. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a multi-component reaction involving a pyrazole derivative, an aldehyde, and a malononitrile under basic conditions.
Functionalization: Introduction of the amino, nitro, and thienyl groups can be done through subsequent reactions involving nitration, amination, and thiophene substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thienyl groups.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with pyrano[2,3-c]pyrazole cores can act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology and Medicine
Pharmacology: Investigation of potential anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Study of interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Environmental Science: Applications in the detection and removal of pollutants.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in pharmacology, the compound might interact with specific enzymes or receptors, altering their activity. In catalysis, it might facilitate the formation or breaking of chemical bonds through a specific pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar cores but different substituents.
Thienyl-Substituted Compounds: Compounds with thiophene rings and various functional groups.
Uniqueness
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties.
Eigenschaften
Molekularformel |
C16H10N6O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-amino-4-(5-nitrothiophen-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H10N6O3S/c17-7-8-12(10-4-5-11(26-10)22(23)24)13-14(9-3-1-2-6-19-9)20-21-16(13)25-15(8)18/h1-6,12H,18H2,(H,20,21) |
InChI-Schlüssel |
GPPYLWPMYGXZCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11087710.png)
![methyl 4-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11087712.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11087717.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087718.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11087735.png)
![(4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-(2,4-dinitrophenyl)-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11087744.png)

![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11087755.png)
![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)

![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)
